17-O-Acetyl-6-methylprednisolone

Description

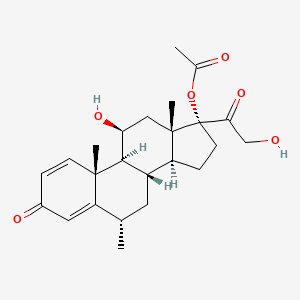

Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(20(29)12-25,30-14(2)26)23(17,4)11-19(28)21(16)22(3)7-5-15(27)10-18(13)22/h5,7,10,13,16-17,19,21,25,28H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTFKULIEDYVJD-LFYFAGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142533 | |

| Record name | (6α,11β)-17-(Acetyloxy)-11,21-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86401-94-7 | |

| Record name | (6α,11β)-17-(Acetyloxy)-11,21-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86401-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6α,11β)-17-(Acetyloxy)-11,21-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacodynamics of 17 O Acetyl 6 Methylprednisolone

Glucocorticoid Receptor (GR) Interaction and Translocation Studies

The primary mechanism of action for glucocorticoids involves their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.gov

Ligand Binding Dynamics to Cytosolic Glucocorticoid Receptors

It is hypothesized that 17-O-Acetyl-6-methylprednisolone, like other corticosteroids, passively diffuses across the cell membrane to bind to the glucocorticoid receptor located in the cytoplasm. nih.gov This binding event is expected to be characterized by a specific affinity and kinetics, which would determine the potency and duration of action of the compound. For comparison, the parent compound, methylprednisolone (B1676475), is known to be a potent agonist of the glucocorticoid receptor. nih.gov The addition of an acetyl group at the 17-O position may influence the binding affinity and metabolic stability of the molecule.

Nuclear Translocation of the Receptor-Ligand Complex

Upon binding of this compound, the glucocorticoid receptor is predicted to undergo a conformational change. This change would lead to the dissociation of chaperone proteins, such as heat shock proteins (HSPs), and expose a nuclear localization signal. nih.gov The activated receptor-ligand complex would then translocate from the cytoplasm into the nucleus, a critical step for its genomic actions. nih.gov

Co-regulator Recruitment and Chromatin Remodeling Investigations

Once inside the nucleus, the this compound-GR complex is expected to recruit a variety of co-regulator proteins, including co-activators and co-repressors. These co-regulators play a pivotal role in mediating the transcriptional activity of the receptor. For instance, the recruitment of histone acetyltransferases (HATs) can lead to the acetylation of histone proteins, resulting in a more open chromatin structure that facilitates gene transcription. Conversely, the recruitment of histone deacetylases (HDACs) can lead to chromatin condensation and gene repression. medscape.com Specific studies on which co-regulators are recruited by the this compound-GR complex are currently lacking.

Genomic Mechanisms of Action in Cellular Systems

The genomic effects of glucocorticoids are mediated through the binding of the GR to specific DNA sequences known as glucocorticoid response elements (GREs), as well as through interactions with other transcription factors.

Modulation of Gene Expression via Glucocorticoid Response Elements (GREs)

The activated this compound-GR complex is anticipated to bind to GREs in the promoter regions of target genes. This binding can either enhance or suppress the transcription of these genes. nih.gov The transactivation of genes with GREs in their regulatory regions is a key mechanism by which glucocorticoids exert their anti-inflammatory and metabolic effects. The specific genes regulated by this compound via this pathway have not been experimentally determined.

Upregulation of Anti-inflammatory Protein Synthesis (e.g., Annexin A1)

A key mechanism of action for this compound is the upregulation of anti-inflammatory proteins. One of the most significant of these is Annexin A1 (also known as lipocortin-1). patsnap.com This protein plays a crucial role in the anti-inflammatory cascade by inhibiting phospholipase A2. patsnap.com The inhibition of phospholipase A2 is a critical step, as it reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com

Research has demonstrated that methylprednisolone, the parent compound, up-regulates the expression of Annexin A1. nih.gov This effect is not only at the protein level but also at the mRNA level. nih.gov Studies on bronchial epithelial cells exposed to cigarette smoke extract, an in vitro model for Chronic Obstructive Pulmonary Disease (COPD), have shown that methylprednisolone treatment increases Annexin A1 expression. nih.govtandfonline.com This upregulation, in turn, helps to inhibit inflammation, apoptosis (programmed cell death), and oxidative stress in these cells. nih.govtandfonline.com

The enhanced synthesis of Annexin A1 and other anti-inflammatory proteins is a cornerstone of the genomic action of glucocorticoids. patsnap.com By binding to glucocorticoid receptors, this compound modulates the transcription of specific genes, leading to an increased production of these beneficial proteins. patsnap.compatsnap.com

Immunomodulatory Effects at the Cellular Level

The immunomodulatory effects of this compound are extensive, affecting the function and activity of various immune cells. patsnap.comnih.gov

A central aspect of the immunomodulatory action of this compound is the regulation of cytokine and chemokine production. mims.com Glucocorticoids are potent inhibitors of the synthesis of a wide range of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov They also inhibit the production of chemokines, which are responsible for recruiting immune cells to the site of inflammation. patsnap.com

This inhibition of cytokine and chemokine synthesis is largely achieved through the suppression of transcription factors like NF-κB. patsnap.com By preventing the transcription of these pro-inflammatory mediators, this compound effectively reduces the recruitment and activation of immune cells such as T lymphocytes, macrophages, and eosinophils at the site of inflammation. patsnap.com This contributes significantly to the resolution of inflammation and the alleviation of associated symptoms. patsnap.com

Interactive Data Tables

Table 1: Effects of Methylprednisolone on Inflammatory Markers in Bronchial Epithelial Cells

| Marker | Effect of Cigarette Smoke Extract (CSE) | Effect of Methylprednisolone (MP) Treatment | Reference |

| Cell Viability | Decreased | Increased (counteracted CSE effect) | nih.gov |

| Apoptosis | Increased | Decreased (counteracted CSE effect) | nih.gov |

| Annexin A1 (ANXA1) | No significant change | Upregulated at mRNA and protein levels | nih.gov |

| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Increased | Decreased | nih.gov |

| Oxidative Stress Markers | Increased | Decreased | nih.gov |

Table 2: Key Mechanistic Actions of this compound

| Mechanism | Target | Consequence | Reference |

| Genomic | |||

| Upregulation of Anti-inflammatory Proteins | Annexin A1 | Inhibition of Phospholipase A2, decreased prostaglandins and leukotrienes | patsnap.com |

| Non-Genomic | |||

| Cytoplasmic Signaling | NF-κB Pathway | Inhibition of pro-inflammatory gene transcription | patsnap.com |

| Akt/mTOR Pathway | Inhibition of apoptosis and autophagy | nih.gov | |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Decreased prostaglandin (B15479496) synthesis | nih.gov |

| Phospholipase A2 | Decreased arachidonic acid release | patsnap.comnih.gov | |

| Immunomodulatory | |||

| Cytokine/Chemokine Production | Pro-inflammatory cytokines (IL-1, IL-6, TNF-α), chemokines | Reduced immune cell recruitment and activation | patsnap.comnih.govmims.com |

Influence on Leukocyte Function and Trafficking in In Vitro Assays

The anti-inflammatory effects of this compound, a potent topical corticosteroid, are significantly mediated by its profound influence on leukocyte function and their migration patterns. In vitro studies have elucidated the mechanisms by which this compound and its parent molecule, methylprednisolone, interfere with the complex cascade of events that govern leukocyte trafficking to sites of inflammation. These actions primarily involve the modulation of adhesion molecules and the direct suppression of leukocyte effector functions.

Glucocorticoids, as a class, inhibit the recruitment of various immune cells, including leukocytes and monocyte-macrophages, by suppressing factors that promote their movement and increase capillary permeability. medscape.com Methylprednisolone, specifically, has been shown to reduce the ability of leukocytes to adhere to the vascular endothelium, a critical step for their exit from the circulation and entry into tissues. nih.gov This is achieved by inhibiting the upregulation of crucial adhesion molecules on the endothelial surface, such as E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). nih.govnih.gov By inhibiting the synthesis of cytokines that would normally trigger the expression of these molecules, methylprednisolone effectively reduces the "stickiness" of the blood vessel lining for circulating leukocytes. nih.gov

Further detailed in vitro investigations using intravenous methylprednisolone have revealed specific alterations in the expression of adhesion molecules on the surface of monocytes. These studies are critical for understanding the compound's impact on this specific leukocyte population. Following treatment, a notable decrease in the expression of Mac-1 (macrophage-1 antigen) and VLA-4 (very late antigen-4) on monocytes was observed. nih.gov Conversely, the expression of L-selectin on these cells was found to be increased. nih.gov These changes collectively are thought to limit the recruitment of monocytes to areas of tissue inflammation. nih.gov

Beyond adhesion and trafficking, in vitro assays have demonstrated that methylprednisolone can directly suppress the functional responses of neutrophils. Exposure of human neutrophils to methylprednisolone resulted in a clear suppression of N-formyl-methionyl-leucyl-phenylalanine-induced degranulation, a key process in the release of inflammatory mediators. nih.gov

| Leukocyte Type | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Monocytes | Flow Cytometry (Post-IVMP) | Decreased Mac-1 expression | nih.gov |

| Monocytes | Flow Cytometry (Post-IVMP) | Decreased VLA-4 expression | nih.gov |

| Monocytes | Flow Cytometry (Post-IVMP) | Increased L-selectin expression | nih.gov |

| Neutrophils | Degranulation Assay | Suppressed N-formyl-methionyl-leucyl-phenylalanine-induced degranulation | nih.gov |

Modulation of T-Lymphocyte Proliferation and Macrophage Activation in Cell Lines

This compound and its related compounds exert significant immunosuppressive effects by directly targeting the activation and proliferation of T-lymphocytes and macrophages. patsnap.com Cell line studies have been instrumental in dissecting these cellular mechanisms.

In human mixed lymphocyte cultures (MLC), a model for T-cell activation and proliferation, methylprednisolone has been shown to inhibit both the proliferation of lymphocytes and the generation of cytotoxic T-lymphocytes. nih.gov An intriguing finding from these studies was that concentrations of methylprednisolone sufficient to inhibit proliferation appeared to concurrently enhance the induction of suppressor T-cells. nih.gov This suggests a dual mechanism: not only dampening the aggressive T-cell response but also promoting a regulatory T-cell phenotype.

Further research has focused on distinct T-cell subsets, particularly regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. Studies on patients treated with high-dose intravenous methylprednisolone have shown a rapid and significant increase in the proportion of circulating effector Treg cells (eTregs), which were observed to be actively proliferating. plos.orgnih.gov In contrast, the frequency of non-regulatory, pro-inflammatory T-cells (non-suppressive FoxP3low T-cells) decreased. plos.orgnih.gov This dynamic shift in the balance between regulatory and effector T-cells is a key component of the compound's therapeutic action.

| T-Cell Subset | Experimental Context | Effect of Methylprednisolone | Reference |

|---|---|---|---|

| Effector Regulatory T-cells (eTregs) | In vivo (Active SLE patients) | Significant transient increase in frequency | plos.orgnih.gov |

| Non-regulatory FoxP3low T-cells | In vivo (Active SLE patients) | Significant decrease in frequency | plos.orgnih.gov |

| Cytotoxic T-lymphocytes | Mixed Lymphocyte Culture | Inhibited generation | nih.gov |

| Suppressor T-cells | Mixed Lymphocyte Culture | Enhanced induction | nih.gov |

The activation of macrophages is a central event in many inflammatory and autoimmune conditions. nih.gov Glucocorticoids like methylprednisolone are a cornerstone of treatment for conditions characterized by excessive macrophage activation, implying a strong suppressive effect. nih.gov In vitro studies have shown that glucocorticoids can induce the differentiation of certain myeloid leukemic cell lines into macrophages. nih.gov Furthermore, macrophage migration inhibitory factor (MIF) is known to counteract the anti-inflammatory effects of glucocorticoids on macrophages. nih.gov In cell systems where MIF is deficient, macrophages show increased sensitivity to the suppressive effects of glucocorticoids on the production of inflammatory cytokines like TNF-α. nih.gov This highlights the intricate interplay between pro-inflammatory factors and glucocorticoid action at the cellular level.

Preclinical Pharmacological Research and Efficacy in Experimental Disease Models

Anti-inflammatory Efficacy in Animal Models of Inflammation

17-O-Acetyl-6-methylprednisolone, also known as methylprednisolone (B1676475) aceponate (MPA), is a potent synthetic corticosteroid that has demonstrated significant anti-inflammatory properties in various preclinical animal models. patsnap.compatsnap.com Its efficacy stems from its ability to modulate complex inflammatory pathways, leading to the alleviation of key inflammatory markers. patsnap.com

Assessment of Edema and Inflammatory Cell Infiltration

MPA has been shown to be effective in reducing edema and the infiltration of inflammatory cells in animal models of skin inflammation. patsnap.comchemotechnique.se In a study on croton oil-induced ear edema in rats, topical application of MPA resulted in a marked reduction in swelling. nih.gov This effect is attributed to its ability to suppress the inflammatory cascade that leads to increased vascular permeability and fluid accumulation in the tissue. nih.gov

Reduction of Pro-inflammatory Mediators in Experimental Systems

The anti-inflammatory effects of MPA are mediated through its influence on the production of various pro-inflammatory molecules. patsnap.com Upon binding to glucocorticoid receptors, MPA modulates the expression of genes involved in the inflammatory response. patsnap.com This leads to the suppression of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules. patsnap.com

Specifically, MPA has been shown to inhibit the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation and allergic reactions. patsnap.com This is achieved by inhibiting phospholipase A2 through the induction of lipocortin-1 (annexin-1). patsnap.com Additionally, MPA can inhibit the NF-κB pathway, a crucial regulator of the expression of numerous pro-inflammatory genes. patsnap.com Studies have also demonstrated that methylprednisolone, the parent compound of MPA, can rapidly decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in the synovial fluid of animal models of arthritis. nih.gov

Comparative Studies with Other Glucocorticoids in Specific Inflammation Models

The anti-inflammatory potency of MPA has been compared to other glucocorticoids in various animal models of inflammation. In a study on croton oil-induced ear edema in rats, the topical anti-inflammatory effect of MPA was found to be slightly weaker than that of clobetasol (B30939) 17-propionate and diflucortolone (B194688) 21-valerate, but stronger than hydrocortisone (B1673445) 17-butyrate and hydrocortisone 17-butyrate 21-propionate. nih.gov In the same study, topically applied betamethasone (B1666872) 17-valerate was less effective than MPA in the rat ear edema model. nih.gov

Another study comparing MPA with mometasone (B142194) furoate in a rodent model demonstrated that both compounds have a high therapeutic index. nih.gov However, MPA was found to have a superior profile in terms of minimizing the induction of skin atrophy and telangiectasias. nih.gov These comparative studies highlight the potent anti-inflammatory activity of MPA relative to other commonly used topical corticosteroids. nih.govnih.gov

Interactive Data Table: Comparative Anti-inflammatory Efficacy of Topical Glucocorticoids in Rat Croton Oil-Induced Ear Edema

| Glucocorticoid | Relative Efficacy Compared to MPA |

| Clobetasol 17-propionate | Stronger |

| Diflucortolone 21-valerate | Stronger |

| Methylprednisolone aceponate (MPA) | Reference |

| Betamethasone 17-valerate | Weaker |

| Hydrocortisone 17-butyrate | Weaker |

| Hydrocortisone 17-butyrate 21-propionate | Weaker |

Immunosuppressive Effects in Animal Models of Autoimmune Disease

MPA exerts potent immunosuppressive effects, which have been investigated in animal models of autoimmune diseases. patsnap.compatsnap.com These effects are crucial for its therapeutic potential in conditions characterized by an overactive immune response against self-antigens.

Attenuation of Autoimmune Pathologies (e.g., Experimental Autoimmune Encephalomyelitis)

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis. nih.gov Studies have shown that oral administration of methylprednisolone, the parent compound of MPA, can lead to the remission of clinical signs of EAE in mice immunized with myelin oligodendrocyte glycoprotein (B1211001) peptide (MOG35-55). nih.gov This treatment was associated with a reduction in the inflammatory infiltrate in the central nervous system. nih.gov

However, the timing of administration appears to be critical. While therapeutic application of methylprednisolone after disease onset ameliorated EAE, preventive administration around the time of immunization paradoxically worsened the disease and increased leukocyte infiltration into the central nervous system. nih.gov This suggests a complex interplay between the timing of glucocorticoid administration and the evolving immune response in autoimmune models.

Modulation of Immune Cell Subsets and Functions In Vivo

The immunosuppressive effects of methylprednisolone are associated with its ability to modulate various immune cell populations and their functions. nih.gov Treatment with methylprednisolone in the EAE model resulted in a loss of lymphocyte reactivity to the MOG35-55 peptide, indicating a suppression of the specific autoimmune response. nih.gov

Furthermore, methylprednisolone administration can lead to a reduction in circulating lymphocytes, particularly T cells, as well as monocytes and eosinophils. patsnap.comnih.gov In a study on Kawasaki disease, a condition with autoimmune features, combination therapy with intravenous immunoglobulin and methylprednisolone was shown to decrease monocyte counts and downregulate inflammatory pathways driven by these cells. nih.gov This combination also uniquely enhanced the cytotoxic activity of natural killer (NK) cells. nih.gov These findings illustrate the broad modulatory effects of methylprednisolone on both the innate and adaptive immune systems, contributing to its immunosuppressive efficacy in autoimmune disease models.

Interactive Data Table: Effects of Methylprednisolone on Immune Parameters in an EAE Model

| Parameter | Effect of Methylprednisolone Treatment |

| Clinical Signs of EAE | Remission (when administered therapeutically) nih.gov |

| CNS Inflammatory Infiltrate | Reduced (when administered therapeutically) nih.gov |

| Lymphocyte Reactivity to MOG35-55 | Lost nih.gov |

| Leukocyte Infiltration into CNS | Increased (when administered preventively) nih.gov |

Future Directions and Emerging Research Avenues for 17 O Acetyl 6 Methylprednisolone

Exploration of Novel Bioconjugation Strategies for Enhanced Research Tools

Bioconjugation, the process of linking two molecules to create a new entity with combined or enhanced properties, presents a significant opportunity for advancing research on 17-O-Acetyl-6-methylprednisolone. nih.govacs.org The inherent rigidity and ability of the steroid nucleus to penetrate biological membranes make it an excellent scaffold for conjugation. nih.govacs.org Future research can focus on creating sophisticated bioconjugates of this compound to serve as highly specific molecular probes and research tools.

Strategies could involve covalently linking the molecule to fluorescent dyes, affinity tags, or photo-cross-linkers. Such conjugates would enable precise tracking of the compound's journey within cells, identification of its binding partners beyond the glucocorticoid receptor, and mapping of its distribution in complex biological tissues.

Recent progress in conjugating other corticosteroids provides a strong foundation for this approach. For instance, methylprednisolone (B1676475) has been successfully conjugated to lysozyme (B549824) for targeted renal delivery and to cyclodextrin (B1172386) polymers for nanoparticle-based therapy in arthritis models. mdpi.comresearchgate.netnih.gov Furthermore, the development of antibody-drug conjugates (ADCs) using novel glucocorticoids highlights a sophisticated strategy for targeted delivery, which can be adapted for creating research tools with high cell-type specificity. acs.org

| Bioconjugation Approach | Potential Research Application for this compound | Rationale |

| Fluorescent Dye Conjugation | Live-cell imaging of subcellular localization and trafficking. | Enables real-time visualization of the compound's interaction with cellular components. |

| Affinity Tagging (e.g., Biotin) | Pull-down assays to identify novel protein binding partners. | Facilitates the isolation and identification of interacting proteins, revealing new pathways. |

| Polymer Conjugation (e.g., PEG) | Creation of long-circulating nanoparticles for targeted delivery studies. | Modifies pharmacokinetic properties to study tissue-specific accumulation and effects. mdpi.com |

| Antibody Conjugation | Cell-specific targeting to investigate effects on particular immune cell subsets. | Allows for the study of the compound's action on specific cell types within a heterogeneous population. acs.org |

These novel bioconjugates would be instrumental in dissecting the nuanced molecular pharmacology of this compound, moving beyond its known interactions with the glucocorticoid receptor.

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling are indispensable tools for modern chemical research, allowing for the prediction of molecular interactions and properties, thereby guiding and refining experimental work. For this compound, these approaches can accelerate research significantly.

Future research directions include:

Molecular Docking Studies: Advanced docking simulations can model the interaction of this compound and its primary active metabolite, 6α-methylprednisolone-17-propionate, with the ligand-binding domain of the glucocorticoid receptor. researchgate.nettandfonline.com These studies can predict binding affinities and identify the key amino acid residues involved in the interaction, explaining the compound's high potency. nih.govoup.combiorxiv.orgoup.com An in silico study has already demonstrated the potential of methylprednisolone aceponate as a strong inhibitor for the glucocorticoid receptor in the context of dry eye disease, with a significant docking score. researchgate.net

Pharmacophore Modeling: Based on its known activity, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to screen virtual libraries for other molecules with potentially similar or novel activities.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity profiles, of novel derivatives or bioconjugates of this compound before they are synthesized. biotechnologia-journal.orgmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide highly detailed insights into the electronic changes that occur upon receptor binding, helping to elucidate the precise mechanism of receptor activation.

In silico studies have already been used to investigate the binding of corticosteroids like methylprednisolone to various protein targets, highlighting the feasibility and predictive power of these computational approaches. karazin.ua

| Computational Technique | Research Goal | Potential Outcome |

| Molecular Docking | Predict binding affinity and mode with the glucocorticoid receptor. | Elucidation of the structural basis for high potency. nih.govresearchgate.net |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex over time. | Understanding of allosteric changes and receptor activation mechanisms. nih.gov |

| ADME Prediction | Forecast the pharmacokinetic properties of new derivatives. | Prioritization of synthetic targets with favorable drug-like properties. mdpi.com |

| Causal Inference Modeling | Analyze complex interactions between receptor sensitivity and downstream effects. | Develop hypotheses on how genetic variations might influence response. biorxiv.org |

Investigating Potential Research Applications beyond Traditional Glucocorticoid Roles

The classical mechanism of glucocorticoids involves binding to the cytosolic glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression. nih.govpatsnap.com This genomic action accounts for their potent anti-inflammatory effects. nih.govnih.gov However, a growing body of evidence points to non-genomic, or non-canonical, effects of glucocorticoids that are rapid and independent of gene transcription. mdpi.comresearchgate.netbohrium.com

Future research on this compound should explore these non-traditional roles:

Rapid Signaling Events: Investigating the ability of the compound to trigger rapid, non-genomic signaling cascades through interactions with membrane-bound receptors or by directly modulating intracellular signaling proteins. researchgate.netbohrium.comwikipedia.org These effects, which occur within minutes, could be relevant in acute cellular responses.

Mitochondrial Effects: Exploring the direct impact of the compound on mitochondrial function, such as cellular respiration and the production of reactive oxygen species (ROS), which can influence cell fate and inflammation.

Neurosteroid Activity: Research into the effects of synthetic glucocorticoids on synaptic physiology has revealed impacts on synaptic plasticity and neurotransmission. bris.ac.uk Investigating whether this compound can modulate neuronal function could open up entirely new research avenues in neuroscience.

Regulation of Cell Differentiation and Metabolism: Beyond inflammation, glucocorticoids are key regulators of cellular processes like adipogenesis and metabolism. nih.govresearchgate.net Dissecting the specific role of this compound in these processes could reveal applications in metabolic research.

Exploring these non-canonical pathways will broaden the understanding of this compound's biological activities and may uncover novel research applications far beyond its established use in dermatology. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 17-O-Acetyl-6-methylprednisolone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves acetylation of 6-methylprednisolone using acetic anhydride or acetyl chloride under controlled pH and temperature. Optimization requires systematic variation of catalysts (e.g., pyridine), solvent polarity, and reaction time, followed by purification via column chromatography or recrystallization. Yield and purity should be quantified using HPLC or NMR .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm acetyl group integration at δ 2.0–2.1 ppm (¹H) and carbonyl resonance at ~170 ppm (¹³C).

- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (C₂₄H₃₂O₇).

- IR : Verify ester C=O stretching (~1740 cm⁻¹). Cross-validate with reference spectra from peer-reviewed databases .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s anti-inflammatory activity?

- Methodological Answer : Use LPS-induced cytokine (e.g., IL-6, TNF-α) suppression assays in macrophage cell lines (e.g., RAW 264.7). Include dexamethasone as a positive control. Normalize data to cell viability (MTT assay) and report IC₅₀ values with 95% confidence intervals .

Q. How should researchers design dose-response studies for this compound in animal models?

- Methodological Answer : Employ a log-scale dose range (e.g., 0.1–10 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema). Randomize treatment groups, blind assessors to reduce bias, and use ANOVA with post-hoc Tukey tests. Report effect sizes and power analysis .

Advanced Research Questions

Q. What mechanisms underlie discrepancies in reported glucocorticoid receptor (GR) binding affinities of this compound across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence polarization) or cell-type-specific GR isoforms. Conduct comparative studies using standardized protocols (e.g., GR translocation assays in HEK293 cells) and meta-analyze historical data with mixed-effects models to account for heterogeneity .

Q. How can advanced metabolomics techniques resolve uncertainties in this compound’s metabolic stability and off-target effects?

- Methodological Answer : Apply LC-MS/MS-based untargeted metabolomics to hepatic microsomal incubations. Use isotopic labeling to track acetyl group hydrolysis. Pair with cheminformatics tools (e.g., MetFrag) to identify metabolites and assess CYP450 inhibition profiles .

Q. What statistical approaches are recommended for reconciling conflicting efficacy data in preclinical studies of this compound?

- Methodological Answer : Perform sensitivity analyses to identify outliers (e.g., Grubbs’ test) and adjust for covariates (e.g., animal weight, batch effects) using linear mixed models. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up validation .

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound compared to its parent compound?

- Methodological Answer : Solve X-ray structures of the compound bound to GR ligand-binding domains. Compare hydrogen-bonding networks and hydrophobic interactions using software like PyMOL. Quantify binding energy differences via molecular dynamics simulations (e.g., AMBER) .

Methodological Guidelines for Data Presentation

- Tables : Report processed data (means ± SD, n ≥ 3) in concise tables. Include statistical annotations (e.g., asterisks for p < 0.05) and define abbreviations in footnotes .

- Figures : Use high-resolution line graphs for dose-response curves and heatmaps for omics data. Ensure axes labels follow SI units (e.g., nM, h) .

Addressing Data Contradictions

- Example Framework : If two studies report opposing results on hepatic toxicity:

- Replicate experiments using identical protocols.

- Compare methodologies (e.g., animal strain, dosing regimen).

- Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.